1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20272481
InChI: InChI=1S/C18H18N2O/c1-13-4-6-15(7-5-13)18-12-17(19-20(18)2)14-8-10-16(21-3)11-9-14/h4-12H,1-3H3
SMILES:
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol

1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC20272481

Molecular Formula: C18H18N2O

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole -

Specification

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1-methyl-5-(4-methylphenyl)pyrazole
Standard InChI InChI=1S/C18H18N2O/c1-13-4-6-15(7-5-13)18-12-17(19-20(18)2)14-8-10-16(21-3)11-9-14/h4-12H,1-3H3
Standard InChI Key HCSIGRANRZFVHR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NN2C)C3=CC=C(C=C3)OC

Introduction

Structural and Crystallographic Characteristics

Molecular Geometry and Substituent Effects

The molecular structure of 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole is defined by its pyrazole core, which adopts a planar conformation due to aromatic stabilization. The 4-methoxyphenyl and 4-methylphenyl substituents are positioned at the 3rd and 5th positions, respectively, creating an asymmetrical electron distribution. Crystallographic studies of analogous pyrazole derivatives reveal that substituents at these positions influence ring planarity and intermolecular interactions. For example, in a related compound, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring exhibits a twisted conformation on the CH–CH₂ bond, with the 4-methoxyphenyl ring inclined at 86.22° relative to the pyrazole plane . This distortion suggests that steric hindrance and electronic effects from bulky substituents significantly impact molecular geometry.

Crystallographic Data and Hydrogen Bonding

Single-crystal X-ray diffraction analysis of structurally similar pyrazoles demonstrates that intermolecular interactions, such as C–H···O hydrogen bonds and C–H···π interactions, stabilize the crystal lattice . These interactions often result in sheet-like molecular arrangements parallel to the crystallographic ab plane. The title compound’s methyl and methoxy groups likely participate in similar non-covalent interactions, though experimental crystallographic data specific to this molecule remains scarce.

Synthesis and Chemical Reactivity

General Synthetic Pathways

The synthesis of 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole typically involves cyclization reactions between hydrazines and diketones or α,β-unsaturated ketones. A common approach includes:

  • Condensation of substituted phenones with hydrazine derivatives: For example, (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one reacts with methyl hydrazine in formic acid under reflux to yield pyrazole intermediates .

  • Functionalization via nucleophilic substitution: The intermediate pyrazole is further modified using alkylating or acylating agents to introduce additional substituents.

Optimization and Yield

Reaction conditions significantly impact yield and purity. In a reported synthesis of a related strobilurin derivative, refluxing in toluene with a catalytic acid (e.g., formic acid) achieved a 75% yield after recrystallization . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (80°C for nucleophilic substitutions) are critical for minimizing side reactions .

Biological and Pharmacological Activity

Structure-Activity Relationships (SAR)

The 4-methoxyphenyl group at position 3 contributes to lipid solubility, facilitating membrane penetration, while the 4-methylphenyl group at position 5 enhances steric bulk, potentially improving target binding specificity. Methylation at position 1 reduces metabolic degradation, extending in vivo half-life .

Comparative Analysis with Related Pyrazoles

Property1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole3,5-Bis(4-fluorophenyl)-1H-pyrazole
Molecular FormulaC₁₈H₁₈N₂OC₁₈H₁₈N₂O₂C₁₄H₁₀F₂N₂
Molecular Weight (g/mol)278.3294.3256.2
Biological ActivityAntifungal, AntioxidantAntimicrobial, Anti-inflammatoryAnticancer, Antidepressant
Synthetic Yield~70%75%65%
Key Substituents1-Me, 3-(4-MeO-Ph), 5-(4-Me-Ph)1-CHO, 3-(4-Me-Ph), 5-(4-MeO-Ph)3,5-Bis(4-F-Ph)

Table 1: Structural and functional comparison of pyrazole derivatives .

Research Gaps and Future Directions

Despite its promising attributes, critical gaps persist:

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target Identification: The compound’s molecular targets in antifungal pathways are unidentified.

  • Toxicity Evaluation: Acute and chronic toxicity data are essential for preclinical development.

Future research should prioritize in vivo efficacy trials, computational docking studies to identify protein targets, and derivatization to optimize bioavailability.

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